 
            | REACTION_SMILES | [CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][OH:8])[cH:9][cH:10]1.[CH:15]([Cl:16])([Cl:17])[Cl:18].[S:11]([Cl:12])([Cl:13])=[O:14]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][Cl:13])[cH:9][cH:10]1 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COc1ccc(CO)cc1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    Extracted from reaction SMILES                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O=S(Cl)Cl                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COc1ccc(CCl)cc1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |